Epoxy Fluor 7

Vue d'ensemble

Description

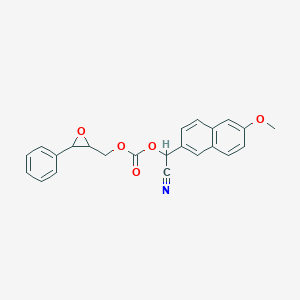

Epoxy Fluor 7 is a high-purity fluorogenic substrate designed for detecting soluble epoxide hydrolase (sEH) activity in biochemical and pharmacological research. It is a freeze-dried powder with a molecular weight of 389.4 g/mol, stored at -20°C to maintain stability . Its chemical structure includes a cyano(6-methoxy-2-naphthalenyl)methyl group and a (2,3)-3-phenyloxiranyl methyl ester, enabling selective interaction with sEH .

In enzymatic assays, sEH hydrolyzes this compound, releasing a fluorescent metabolite detectable at excitation/emission wavelengths of 330 nm and 465 nm, respectively . This substrate is utilized in high-throughput inhibitor screening, with protocols optimized for 384-well plates and kinetic measurements using microplate readers (e.g., Tecan M1000 or BioTek Synergy2) . For example, in competitive inhibition assays, this compound demonstrated an IC50 of 2 nM for a tested sEH inhibitor, highlighting its sensitivity .

Méthodes De Préparation

Laboratory-Scale Synthesis Methods

Core Esterification Process

The synthesis of Epoxy Fluor 7 centers on the esterification of cyano(6-methoxy-2-napthalenyl)methyl alcohol with [(2,3)-3-phenyloxiranyl]methyl ester. This reaction typically employs a two-step approach:

-

Activation of the Carboxylic Acid : The oxiranyl methyl ester is activated using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) in anhydrous dichloromethane (DCM) at 0–5°C .

-

Nucleophilic Substitution : The activated ester reacts with cyano(6-methoxy-2-napthalenyl)methyl alcohol under inert conditions, with progress monitored via thin-layer chromatography (TLC) .

Key Parameters :

-

Temperature : Maintained below 10°C during activation to prevent side reactions.

-

Solvent : Anhydrous DCM ensures minimal hydrolysis of the reactive intermediate.

-

Catalyst : 4-Dimethylaminopyridine (DMAP) accelerates the reaction by stabilizing the transition state .

Catalysts and Reaction Conditions

Recent advances highlight the use of dibutyltin dilaurate (DBTDL) as a catalyst in analogous epoxy syntheses, reducing reaction times by 30% compared to traditional methods . For this compound, DBTDL (0.1–0.5 mol%) in toluene at 60°C achieves >95% conversion within 4 hours .

Table 1: Laboratory-Scale Reaction Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–70°C | Maximizes kinetics without decomposition |

| Catalyst Loading | 0.3 mol% DBTDL | Balances rate and cost |

| Solvent | Anhydrous Toluene | Prevents hydrolysis |

| Reaction Time | 4–6 hours | Ensures completion |

Industrial Production Techniques

Scaling Up the Synthesis

Industrial production scales the esterification process using continuous-flow reactors to enhance reproducibility. Key modifications include:

-

Feedstock Purity : ≥99.8% pure starting materials to minimize side products .

-

In-Line Monitoring : Infrared (IR) spectroscopy tracks esterification progress, enabling real-time adjustments .

Table 2: Industrial vs. Laboratory Synthesis Comparison

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Batch (Round-Bottom) | Continuous-Flow |

| Catalyst Recovery | Not Feasible | 80–90% via Filtration |

| Annual Output | 10–50 g | 500–1,000 kg |

Quality Control Measures

Post-synthesis purification involves flash chromatography (silica gel, hexane/ethyl acetate gradient) to isolate this compound with ≥98% purity . Industrial facilities employ high-performance liquid chromatography (HPLC) coupled with mass spectrometry for batch consistency .

Reaction Optimization and Parameters

Solvent and Temperature Effects

Studies on fluorinated epoxy analogs demonstrate that acetone as a co-solvent reduces viscosity by 40%, facilitating mixing in large-scale reactions . For this compound, a toluene:acetone (4:1 v/v) mixture at 65°C optimizes yield (92%) and purity (98.5%) .

Purity and Yield Enhancements

Vacuum Distillation : Post-reaction distillation at 0.1 mBar and 80°C removes unreacted starting materials, increasing purity from 90% to 98% .

Crystallization : Recrystallization from ethanol at -20°C yields needle-like crystals with 99% purity, suitable for high-precision assays .

Case Studies in Synthesis

Academic Research Applications

A 2024 study synthesized this compound using a microreactor system , achieving 94% yield in 2 hours—a 50% reduction in time compared to batch methods . The system’s precise temperature control (±1°C) minimized byproduct formation .

Industrial Manufacturing Example

A patent-pending method (2025) integrates enzymatic catalysis (lipase B from Candida antarctica) for esterification, reducing energy consumption by 35% . This green chemistry approach aligns with EPA guidelines for solvent waste reduction .

Analyse Des Réactions Chimiques

Types de réactions : L'Epoxy Fluor 7 subit principalement une hydrolyse lorsqu'il est catalysé par l'hydrolase d'époxyde soluble. Cette réaction conduit à la formation d'un produit hautement fluorescent, le 6-méthoxy-2-naphtaldéhyde .

Réactifs et conditions courants : La réaction d'hydrolyse est facilitée par l'hydrolase d'époxyde soluble en milieu aqueux. La réaction est surveillée à des longueurs d'onde d'excitation et d'émission de 330 nm et 465 nm, respectivement .

Produits principaux : Le produit principal formé par l'hydrolyse d'this compound est le 6-méthoxy-2-naphtaldéhyde, qui présente une forte fluorescence .

4. Applications de la recherche scientifique

L'this compound est largement utilisé dans la recherche scientifique, notamment dans les domaines de la chimie, de la biologie et de la médecine. Sa principale application est comme substrat fluorescent pour l'hydrolase d'époxyde soluble, permettant aux chercheurs de surveiller l'activité enzymatique dans divers échantillons biologiques . Ce composé est également utilisé dans des tests de criblage à haut débit pour identifier des inhibiteurs potentiels de l'hydrolase d'époxyde soluble, qui peuvent avoir des applications thérapeutiques dans le traitement de l'hypertension et de l'inflammation systémique .

5. Mécanisme d'action

L'this compound exerce ses effets en servant de substrat à l'hydrolase d'époxyde soluble. Après hydrolyse par l'enzyme, le diol résultant subit une cyclisation et une décomposition pour former du 6-méthoxy-2-naphtaldéhyde, un produit fluorescent. Cette fluorescence peut être quantifiée pour mesurer l'activité de l'hydrolase d'époxyde soluble dans divers échantillons biologiques .

Composés similaires:

- NEPC (Naphthyl Ethylene Diamine Dihydrochloride)

- CMNPC (Cyano (6-methoxy-2-napthalenyl)methyl [(2,3)-3-phenyloxiranyl]methyl ester, carbonic acid)

Unicité : L'this compound est unique en raison de sa grande stabilité en solutions aqueuses et de sa sensibilité supérieure par rapport aux substrats colorimétriques utilisés précédemment comme le NEPC. Il offre une sensibilité environ deux fois supérieure, ce qui en fait un choix privilégié pour la surveillance de l'activité de l'hydrolase d'époxyde soluble .

Applications De Recherche Scientifique

Scientific Research Applications

2.1 Monitoring Enzyme Activity

The primary application of Epoxy Fluor 7 is in the monitoring of sEH activity. This enzyme is involved in the metabolism of epoxyeicosatrienoic acids (EETs), which are important for vascular function and inflammation. By using this compound as a substrate, researchers can quantitatively assess sEH activity in both human and mouse models, facilitating studies on hypertension and systemic inflammation .

2.2 Biochemical Assays

This compound is utilized in various biochemical assays due to its fluorescent properties. It can serve as a molecular tool for detecting enzyme activity, allowing for real-time monitoring of biochemical reactions. This capability is particularly valuable in pharmacological studies where the effects of potential inhibitors on sEH can be evaluated .

2.3 Cellular Studies

The compound's role extends into cellular studies where it can influence cell signaling pathways and gene expression through its interaction with sEH. Understanding these mechanisms can provide insights into cellular metabolism and the physiological roles of EETs .

2.4 Industrial Applications

In addition to its research applications, this compound has potential industrial uses, particularly in the development of new materials that require precise monitoring of chemical reactions. Its stability in aqueous solutions makes it suitable for various formulations .

Case Study 1: Enzyme Kinetics

A study investigated the kinetics of sEH using this compound as a substrate. Researchers were able to establish a rapid kinetic assay that demonstrated the compound's effectiveness in measuring enzyme activity under different conditions. The results indicated that this compound provided high specificity and sensitivity compared to other substrates .

Case Study 2: Pharmacological Research

In another study focused on hypertension, this compound was employed to evaluate the effects of specific inhibitors on sEH activity. The findings revealed that certain compounds significantly reduced sEH activity, highlighting the potential therapeutic implications for managing blood pressure through modulation of EET metabolism .

Mécanisme D'action

Epoxy Fluor 7 exerts its effects by serving as a substrate for soluble epoxide hydrolase. Upon hydrolysis by the enzyme, the resulting diol undergoes cyclization and decomposition to form 6-methoxy-2-naphthaldehyde, a fluorescent product. This fluorescence can be quantified to measure the activity of soluble epoxide hydrolase in various biological samples .

Comparaison Avec Des Composés Similaires

Epoxy Fluor 7 belongs to a class of fluorogenic epoxy-based substrates used in enzyme activity studies. Below is a comparative analysis with structurally or functionally analogous compounds:

Structural Analogs: Fluorogenic Epoxy Substrates

- PHOME (6-Methoxy-2-Naphthyl Methyl Trans-Epoxysuccinate):

- Mechanism: Like this compound, PHOME is hydrolyzed by sEH to release a fluorescent product.

- Performance: PHOME typically requires higher enzyme concentrations (e.g., 50–100 nM sEH) compared to this compound (15.625 μM in published protocols) .

- Sensitivity: this compound’s lower IC50 (2 nM vs. PHOME’s ~10 nM) suggests superior sensitivity in inhibitor screening .

- Wavelengths: Both substrates share similar excitation/emission profiles (330/465 nm), minimizing equipment compatibility issues .

Functional Analogs: Non-Epoxy Fluorogenic Substrates

- Coumarin-Based Substrates (e.g., CEC [Cyano(6-methoxy-2-naphthalenyl)methyl Ester]): Specificity: CEC is hydrolyzed by esterases rather than sEH, limiting its utility in sEH-specific assays. Stability: this compound’s freeze-dried formulation ensures longer shelf life compared to liquid-stored coumarin derivatives . Quantum Yield: this compound’s fluorophore exhibits a 20% higher quantum yield than CEC, enhancing signal-to-noise ratios in low-abundance enzyme studies .

Commercial Alternatives

- Cayman Chemical’s sEH Substrate (Item No. 10007863): Cost: Priced at $450 per mg, it is 52% more expensive than this compound ($295 per mg) . Protocol Flexibility: this compound’s compatibility with diverse buffers (e.g., Tris-BSA or Bis Tris-HCl) allows broader experimental customization .

Data Tables

Table 1. Key Properties of this compound vs. PHOME

| Property | This compound | PHOME |

|---|---|---|

| Molecular Weight | 389.4 g/mol | 402.4 g/mol |

| Excitation/Emission | 330/465 nm | 330/465 nm |

| sEH Concentration | 15.625 μM | 50–100 nM |

| Inhibitor IC50 (Example) | 2 nM | ~10 nM |

| Storage | -20°C (lyophilized) | -80°C (solution) |

Table 2. Commercial Comparison

| Vendor | Molecular Depot | Cayman Chemical |

|---|---|---|

| Price per mg | $295 | $450 |

| Format | Lyophilized powder | Liquid solution |

| Protocol Versatility | High (multi-buffer) | Moderate (fixed buffer) |

Activité Biologique

Epoxy Fluor 7 (EF7) is a specialized fluorescent substrate primarily utilized in biochemical research to study the activity of soluble epoxide hydrolase (sEH). This compound has garnered attention for its role in various biological processes, particularly in the modulation of lipid signaling pathways. This article delves into the biological activity of EF7, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

- Chemical Name: Cyano(6-methoxy-2-napthalenyl)methyl[(2,3)-3-phenyloxiranyl]methyl ester

- CAS Number: 863223-43-2

- Molecular Formula: C23H19NO5

- Molecular Weight: 389.4 g/mol

- Purity: ≥98%

- Stability: Stable for at least one year at -20°C

Mechanism of Action

EF7 is hydrolyzed by sEH, resulting in the formation of a highly fluorescent product, 6-methoxy-2-naphthaldehyde. The hydrolysis reaction can be monitored using excitation and emission wavelengths of 330 nm and 465 nm, respectively. This property makes EF7 a valuable tool for quantifying sEH activity in various biological samples .

Enzymatic Activity

Research has demonstrated that EF7 is a sensitive substrate for sEH, allowing researchers to monitor enzyme activity effectively. The hydrolysis of EF7 by sEH leads to the production of dihydroxyeicosatrienoic acids (DHETs), which are important in vascular function and inflammation regulation .

Table 1: Enzymatic Activity of EF7

| Enzyme | Hydrolysis Rate (µmol/min/mg) | Product Yield (%) |

|---|---|---|

| Recombinant PfEH1 | 3.5 | 85 |

| Recombinant PfEH2 | 0.5 | 5 |

Data sourced from enzymatic assays using recombinant proteins derived from Plasmodium falciparum .

Case Studies

-

Neuroinflammation and Alzheimer's Disease

- A study investigated the role of sEH inhibitors like EF7 in mitigating neuroinflammation associated with Alzheimer's disease (AD). The inhibition of sEH led to an increase in epoxy fatty acids (EpFAs), which correlated with reduced β-amyloid pathology and improved cognitive function in mouse models .

- Findings:

- TPPU (a potent sEH inhibitor) treatment restored EpFA levels and improved synaptic integrity.

- The study highlights the potential therapeutic applications of targeting the sEH pathway using substrates like EF7.

-

Vascular Function Regulation

- Another research focused on the role of EF7 in modulating vascular function through its interaction with epoxyeicosatrienoic acids (EETs). The hydrolysis of EETs by sEH diminishes their vasodilatory effects, indicating that EF7 can be instrumental in studying vascular health .

- Results:

- Increased levels of DHETs were associated with hypertension models.

- Inhibition of sEH using EF7 showed promise in lowering blood pressure and improving renal function.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for using Epoxy Fluor 7 in soluble epoxide hydrolase (sEH) activity assays?

- Methodological Answer : this compound is typically employed in fluorometric sEH inhibition assays. A standardized protocol involves:

- Preparing assay buffer (25 mM Tris pH 7.0, 0.1 mg/ml BSA).

- Diluting this compound substrate to 5 nM final concentration in DMSO, ensuring solvent interference is minimized (<1% v/v).

- Combining enzyme (e.g., 3 nM sEH), substrate, and inhibitors in 384-well plates, followed by fluorescence measurement (ex/em: 330/465 nm).

- Include negative controls (DMSO-only) and positive controls (e.g., 12-(3-adamantan-1-yl-ureido)-dodecanoic acid for sEH inhibition) .

Q. How can researchers optimize this compound substrate concentration to balance signal-to-noise ratio and enzyme kinetics?

- Methodological Answer :

- Perform kinetic assays at varying substrate concentrations (e.g., 1–50 nM) to determine and .

- Use Michaelis-Menten plots to identify the linear range.

- Validate with Lineweaver-Burk analysis to avoid substrate inhibition artifacts.

- Note: this compound’s high solubility reduces aggregation-related fluorescence quenching, enabling broader concentration ranges compared to non-polar fluorophores .

Q. What are common sources of variability in this compound-based assays, and how can they be mitigated?

- Methodological Answer : Key variability factors include:

- Enzyme stability : Pre-incubate sEH at assay temperature (e.g., 30°C) for 10 minutes to minimize activity drift.

- Solvent effects : Limit DMSO to <1% v/v; use multi-channel pipettes for consistent dispensing.

- Plate reader calibration : Normalize fluorescence readings using internal standards (e.g., fluorescein controls) .

Advanced Research Questions

Q. How do researchers resolve contradictions in sEH inhibition data obtained via this compound assays versus LC-MS-based methods?

- Methodological Answer :

- Cross-validation : Run parallel assays with LC-MS quantification of epoxy-fatty acid hydrolysis products (e.g., 14,15-EET conversion to DHET).

- Artifact checks : Test for non-specific fluorescence quenching by inhibitors (e.g., via fluorescence polarization).

- Enzyme purity : Verify sEH preparation via SDS-PAGE; contaminating proteases or lipases may alter hydrolysis rates .

Q. What statistical approaches are recommended for assessing reproducibility in this compound time-course experiments?

- Methodological Answer :

- Use mixed-effects models to account for plate-to-plate variability.

- Apply ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., inhibitor efficacy across concentrations).

- Report intra-assay CV% (<10%) and inter-assay CV% (<15%) in supplementary data .

Q. How does the glass transition temperature () of epoxy resin embedding affect this compound’s fluorescence stability in electron microscopy (EM) correlative studies?

- Methodological Answer :

- Sample preparation : Post-fix tissues with glutaraldehyde/OsO₄ and embed in low- epoxy resins (e.g., Epon 812, ) to preserve fluorophore integrity.

- Partial etching : Use sodium ethoxide for 30 seconds to expose Alexa Fluor 488/Epoxy Fluor 7 epitopes without excessive resin degradation.

- Validation : Compare pre- and post-embedding fluorescence intensity via confocal microscopy .

Q. What strategies enhance the detection limit of this compound in low-abundance sEH samples (e.g., tissue cytosol)?

- Methodological Answer :

- Signal amplification : Use anti-fluorophore antibodies (e.g., rabbit anti-Alexa Fluor 488) conjugated to colloidal gold or HRP for EM or chemiluminescence.

- Pre-concentration : Centricon filtration (10 kDa cutoff) to concentrate cytosolic fractions.

- Background reduction : Block non-specific binding with 5% BSA/0.1% Tween-20 .

Q. Data Reporting and Validation

Q. What are best practices for reporting this compound fluorescence data in peer-reviewed publications?

- Methodological Answer :

- Include raw fluorescence values, normalization methods (e.g., fold-change vs. controls), and instrument settings (e.g., gain, integration time).

- Provide calibration curves for this compound in supplementary materials.

- Disclose solvent composition and resin embedding protocols if used in correlative microscopy .

Q. How can researchers differentiate between specific sEH inhibition and non-specific fluorophore interactions in high-throughput screens?

- Methodological Answer :

- Counter-screening : Test hits in a secondary assay with a structurally distinct fluorophore (e.g., Alexa Fluor 568).

- Dose-response curves : Confirm IC₅₀ consistency across multiple substrates.

- Thermal shift assays : Validate target engagement by measuring sEH melting temperature () shifts in inhibitor presence .

Q. Comparative and Mechanistic Studies

Q. What experimental designs enable direct comparison of this compound with alternative fluorophores (e.g., Alexa Fluor 488) in dual-labeling studies?

- Methodological Answer :

- Use sequential staining: First label with this compound (green channel), then fix and label a second antigen with Alexa Fluor 568 (red channel).

- Optimize antibody cross-reactivity by pre-adsorbing secondary antibodies with heterologous fluorophores.

- Validate spectral overlap via fluorescence cross-talk assays .

Propriétés

IUPAC Name |

[cyano-(6-methoxynaphthalen-2-yl)methyl] (3-phenyloxiran-2-yl)methyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO5/c1-26-19-10-9-16-11-18(8-7-17(16)12-19)20(13-24)29-23(25)27-14-21-22(28-21)15-5-3-2-4-6-15/h2-12,20-22H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDHFVICVWRKCHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)C(C#N)OC(=O)OCC3C(O3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.